molecular formula C10H14N2O B1372608 N-[(3-aminophenyl)methyl]-N-methylacetamide CAS No. 1049874-33-0

N-[(3-aminophenyl)methyl]-N-methylacetamide

Cat. No. B1372608
M. Wt: 178.23 g/mol
InChI Key: NQUCVLGXDOVVIV-UHFFFAOYSA-N
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Description

“N-[(3-aminophenyl)methyl]-N-methylacetamide” is a synthetic organic compound . It belongs to the class of organic compounds known as phenylmethylamines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand named (E)-2-(((3-aminophenyl)imino)methyl)phenol (HL) was prepared through the condensation reaction of m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The InChI code for a similar compound, N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide, is 1S/C10H11F3N2O/c1-15(9(16)10(11,12)13)6-7-3-2-4-8(14)5-7/h2-5H,6,14H2,1H3 .

Scientific Research Applications

Understanding NMDA Receptor Antagonism and its Implications

N-[(3-aminophenyl)methyl]-N-methylacetamide, commonly associated with substances like ketamine, has been extensively studied for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. Research indicates that NMDA receptor antagonism is pivotal in understanding various psychiatric and cognitive conditions. For instance, studies demonstrate that substances acting as NMDA receptor antagonists can exacerbate psychotic symptoms and cognitive impairments in conditions like schizophrenia, reflecting the critical role of the NMDA receptor in such pathophysiologies (Malhotra et al., 1997).

Toxicological Perspectives

The compound and its derivatives have been subjects of toxicological studies, offering insights into their biological effects and the consequences of exposure. For instance, comprehensive reviews have been conducted to understand the toxicology of related compounds like acetamide and N,N-dimethylacetamide, illustrating how biological responses can vary significantly among these chemicals (Kennedy, 2001). Moreover, the metabolic pathways of related aspartyl moieties from compounds like aspartame have been mapped in detail, shedding light on their metabolism and conversion in the body (Ranney Re & Oppermann Ja, 1979).

Implications in Anesthesia and Pain Therapy

A significant area of research has involved understanding the anesthetic and analgesic properties of NMDA receptor antagonists. These substances are noted for their role in anesthesia and short-term pain relief. The complex interaction of these compounds with various receptors, including NMDA, AMPA, and kainate receptors, underscores their multifaceted influence on pain perception and management. Studies also delve into the pharmacokinetics and pharmacodynamics of these substances, providing a comprehensive understanding of their action and potential applications in clinical settings (Peltoniemi et al., 2016).

Exploring Novel Antidepressant Effects

An intriguing aspect of NMDA receptor antagonism is its potential antidepressant effects. Research indicates that NMDA receptor-modulating drugs may offer new pathways for treating depression, particularly due to their rapid-acting nature. This has opened up new avenues for developing novel antidepressants, with a specific focus on the mechanisms involving AMPA receptor activation and modulation (Naughton et al., 2014).

properties

IUPAC Name

N-[(3-aminophenyl)methyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)12(2)7-9-4-3-5-10(11)6-9/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUCVLGXDOVVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263140
Record name N-[(3-Aminophenyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-aminophenyl)methyl]-N-methylacetamide

CAS RN

1049874-33-0
Record name N-[(3-Aminophenyl)methyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049874-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Aminophenyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(3-aminophenyl)methyl]-N-methylacetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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